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molecular formula C11H11NO2S B8579347 4-Methyl-2-(phenylmethanesulfinyl)-1,3-oxazole CAS No. 62124-61-2

4-Methyl-2-(phenylmethanesulfinyl)-1,3-oxazole

Cat. No. B8579347
M. Wt: 221.28 g/mol
InChI Key: OEANAPSFXQOCFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04143047

Procedure details

N-Ethyl-acetamide (1.18 g, 0.0135 m) in dry dimethylformamide (10 ml) was stirred at room temperature under nitrogen during the portionwise addition of 50% sodium hydride/oil dispersion (0.65 g, 0.0135 m). After the addition, the mixture was warmed to 50° C. and then 4-methyl-2-phenylmethylsulphinyloxazole (3.0 g, 0.0135 m) was added. The mixture was stirred at 50° C. for 5 hours and then hydrolysed with water. The solvent was evaporated in vacuo and the residue extracted with diethyl ether. Column chromatography on silica using ether gave a pale yellow oil which gave the title product as a colourless oil on distillation, b.p. 50°-51° C./0.05 mm.
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][C:4](=[O:6])[CH3:5])[CH3:2].[H-].[Na+].[CH3:9][C:10]1[N:11]=[C:12](S(CC2C=CC=CC=2)=O)[O:13][CH:14]=1.O>CN(C)C=O>[CH2:1]([N:3]([C:12]1[O:13][CH:14]=[C:10]([CH3:9])[N:11]=1)[C:4](=[O:6])[CH3:5])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
1.18 g
Type
reactant
Smiles
C(C)NC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
CC=1N=C(OC1)S(=O)CC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 50° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
EXTRACTION
Type
EXTRACTION
Details
the residue extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
gave a pale yellow oil which

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)N(C(C)=O)C=1OC=C(N1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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